

# A Cross-Study Comparison of Baseline Demographics in Early Alzheimer's Disease Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *BaseLine*

Cat. No.: *B1167430*

[Get Quote](#)

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of **baseline** patient demographics from two pivotal Phase 3 clinical trials in early-stage Alzheimer's disease (AD): the A4 Study (Anti-Amyloid Treatment in Asymptomatic Alzheimer's) and the EVOKE/EVOKE+ trials for oral semaglutide. Understanding the characteristics of enrolled populations is crucial for interpreting clinical trial outcomes, assessing the generalizability of findings, and designing future research.

## Experimental Protocols & Methodology

The collection of **baseline** demographic and clinical data is a foundational step in any clinical trial, occurring during the screening and enrollment period. The process ensures that the enrolled participants meet the specific inclusion and exclusion criteria defined in the study protocol.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1. Patient Screening: The screening process begins once a potential participant expresses interest in a trial.[\[4\]](#) It involves several stages to determine eligibility.[\[2\]](#)[\[4\]](#)

- Pre-screening: An initial evaluation, often conducted via online forms or telephone interviews, to quickly identify candidates who may be eligible for the study.[\[4\]](#)
- Informed Consent: Before any study-specific procedures are performed, participants must provide informed consent, signifying they understand the trial's purpose, procedures,

potential risks, and benefits.[3][4][5]

- Screening Visit: This involves a comprehensive assessment at the clinical site.[4] Key activities include:
  - Medical History Review: A thorough review of the participant's past and current medical conditions.[3][4]
  - Physical Examination: A complete physical assessment conducted by a healthcare provider.[3][4]
  - Cognitive and Functional Assessments: Standardized tests are administered to quantify cognitive function and the ability to perform daily activities. Common assessments in AD trials include the Mini-Mental State Examination (MMSE), Clinical Dementia Rating scale Sum of Boxes (CDR-SB), and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[6][7]
  - Biomarker Confirmation: For AD trials, this often includes PET imaging or cerebrospinal fluid (CSF) analysis to confirm the presence of amyloid pathology.[8][9]
  - Laboratory Tests: Blood and urine samples are collected for safety assessments and to rule out other conditions.[4]
- 2. Enrollment and Randomization: A participant is officially enrolled after the study team confirms they have met all inclusion criteria and none of the exclusion criteria.[5] Following enrollment, participants are typically randomized to a treatment arm, a process that assigns them by chance to receive either the investigational drug or a placebo.[3]
- 3. Data Collection and Management: All data collected during screening and throughout the trial are recorded in Case Report Forms (CRFs). The use of standardized data collection methods, such as those from the Clinical Data Interchange Standards Consortium (CDISC), is required by regulatory bodies like the FDA to ensure data integrity and facilitate analysis.[10]

## Patient Screening and Enrollment Workflow

The following diagram illustrates the typical workflow for screening and enrolling participants in a clinical trial.

[Click to download full resolution via product page](#)

Standard clinical trial patient screening and enrollment workflow.

## Cross-Study Comparison of Baseline Demographics

The table below summarizes key **baseline** demographic and clinical characteristics of participants from the A4 Study and the EVOKE/EVOKE+ trials. Both studies focused on individuals in the early stages of Alzheimer's disease but had different specific inclusion criteria, leading to distinct population profiles.

| Characteristic            | A4 Study (Preclinical AD)                                                                   | EVOKE/EVOKE+ (MCI or Mild Dementia due to AD)    |
|---------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------|
| Number of Participants    | ~1150                                                                                       | 3808                                             |
| Age Range (Years)         | 65 to 85                                                                                    | 55 to 85                                         |
| Cognitive Status at Entry | Cognitively unimpaired with amyloid evidence                                                | Mild Cognitive Impairment (MCI) or Mild Dementia |
| CDR Global Score          | 0                                                                                           | 0.5                                              |
| Biomarker Status          | Amyloid-positive (via PET)                                                                  | Amyloid-positive                                 |
| APOE4 Carrier Status      | Not a primary inclusion criterion                                                           | Heterozygous: 46.7%,<br>Homozygous: 12.3%        |
| Concurrent AD Medication  | Not specified (unlikely due to preclinical stage)                                           | ~60% (Donepezil: 36.3%,<br>Memantine: 11.9%)     |
| Key Inclusion Criteria    | Evidence of brain amyloid pathology without clinically evident cognitive impairment.<br>[9] | Diagnosis of MCI or mild dementia due to AD.[11] |

Data for the A4 study is based on its statistical analysis plan and design.[9][12] Data for the EVOKE/EVOKE+ trials is based on results presented at the 2025 CTAD conference.[11]

This comparison highlights the different stages of early AD targeted by these major clinical trials. The A4 study enrolled a "preclinical" population, who were cognitively normal but had biological evidence of AD, representing a prevention-focused approach.[9][12] In contrast, the EVOKE trials enrolled patients who were already experiencing mild cognitive symptoms, which is reflected in their higher CDR scores and significant use of existing AD medications at

**baseline.**[\[11\]](#) These differences are critical for interpreting the efficacy and safety results of each respective therapeutic agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Screening and Enrolling Subjects | Penn Medicine Clinical Research | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 2. Patient Screening in Clinical Trials: Why it Matters and How to Get it Right [milo-healthcare.com]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. flucamp.com [flucamp.com]
- 5. onestudyteam.com [onestudyteam.com]
- 6. Using baseline cognitive severity for enriching Alzheimer's disease clinical trials: How does Mini-Mental State Examination predict rate of change? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuba.dialogorocher.com [cuba.dialogorocher.com]
- 8. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Statistical Considerations in the Design and Analysis of Alzheimer's Disease Clinical Trials (Chapter 19) - Alzheimer's Disease Drug Development [cambridge.org]
- 11. neurologylive.com [neurologylive.com]
- 12. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Cross-Study Comparison of Baseline Demographics in Early Alzheimer's Disease Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167430#cross-study-comparison-of-baseline-patient-demographics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)